![molecular formula C26H21N3O2S2 B2832511 N-ethyl-2-(5-oxo-3-phenyl-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-phenylacetamide CAS No. 1114614-27-5](/img/new.no-structure.jpg)
N-ethyl-2-(5-oxo-3-phenyl-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ethyl-2-(5-oxo-3-phenyl-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-phenylacetamide is a complex organic compound characterized by its thiazolo-quinazoline framework
作用机制
Target of Action
Compounds with similar structures, such as 5h-thiazolo[3,2-a]pyrimidines, have been found to interact withglutamate receptors and acetylcholinesterase . These targets play crucial roles in neurotransmission and neural signaling.
Mode of Action
Related compounds like 5h-thiazolo[3,2-a]pyrimidines act asantagonists to glutamate receptors and inhibitors of acetylcholinesterase . This suggests that N-ethyl-2-(5-oxo-3-phenyl-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-phenylacetamide might interact with its targets in a similar manner, potentially blocking or inhibiting their normal function.
Biochemical Pathways
Given the potential targets, it can be inferred that the compound may influence pathways related toneurotransmission and neural signaling . The inhibition of acetylcholinesterase could affect the cholinergic pathway, while antagonism of glutamate receptors could impact glutamatergic signaling.
Result of Action
Based on the potential targets, it can be inferred that the compound might alterneurotransmission and neural signaling . This could potentially lead to changes in neural activity and responses.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multistep organic reactions. One common approach might include the condensation of 2-aminobenzamide with thiourea to form the thiazolo[3,4-a]quinazoline core. Subsequent steps could include the introduction of the phenyl and ethyl groups through nucleophilic substitution reactions. Typical conditions would involve controlled temperatures and the use of organic solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial-scale production of N-ethyl-2-(5-oxo-3-phenyl-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-phenylacetamide could follow similar synthetic routes but optimized for scalability. This would likely involve continuous flow reactors to maintain consistent reaction conditions and yield.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions including:
Oxidation: : Reaction with oxidizing agents like hydrogen peroxide to modify the thioxo group.
Reduction: : Using reducing agents such as lithium aluminum hydride to reduce the oxo groups to hydroxyls.
Substitution: : Electrophilic or nucleophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Solvents: : Dichloromethane, ethanol, acetonitrile.
Major Products Formed
Depending on the reaction conditions, the major products could include various derivatives with modified functional groups, such as hydroxyl, amino, or halo derivatives.
科学研究应用
Chemistry: : As a precursor for synthesizing other complex molecules.
Biology: : Potential use in studying biochemical pathways.
Medicine: : Exploration of pharmacological properties, possibly as an anti-cancer agent due to its structural similarities with other known bioactive compounds.
Industry: : Potential use in materials science for developing new polymers or as a catalyst in organic reactions.
相似化合物的比较
Compared to other compounds with similar structures, such as thiazolo-quinazolines without the phenyl or ethyl groups, this compound stands out due to its enhanced molecular stability and potential bioactivity.
List of Similar Compounds
Thiazolo[3,4-a]quinazoline
2-Phenyl-1-thioxoquinazoline
N-ethyl-1-thioxoquinazoline
Conclusion
N-ethyl-2-(5-oxo-3-phenyl-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-phenylacetamide is a fascinating compound with a diverse range of potential applications in scientific research and industry. Its unique structure and reactivity make it a valuable subject of study for chemists, biologists, and material scientists alike.
That’s the long and short of it! What do you think of it? Anything to tweak or add?
属性
CAS 编号 |
1114614-27-5 |
|---|---|
分子式 |
C26H21N3O2S2 |
分子量 |
471.59 |
IUPAC 名称 |
N-ethyl-2-(5-oxo-3-phenyl-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-4-yl)-N-phenylacetamide |
InChI |
InChI=1S/C26H21N3O2S2/c1-2-27(19-13-7-4-8-14-19)22(30)17-28-24-23(18-11-5-3-6-12-18)33-26(32)29(24)21-16-10-9-15-20(21)25(28)31/h3-16H,2,17H2,1H3 |
SMILES |
CCN(C1=CC=CC=C1)C(=O)CN2C3=C(SC(=S)N3C4=CC=CC=C4C2=O)C5=CC=CC=C5 |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


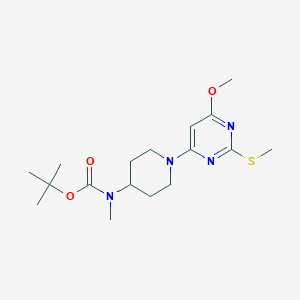
![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2832429.png)
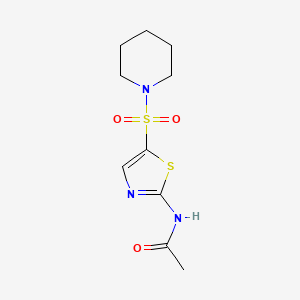
![8-{[(4-chlorophenyl)methyl]sulfanyl}-1,3-dimethyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2832433.png)
![3-{[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl}-7-fluoro-3,4-dihydroquinazolin-4-one](/img/structure/B2832434.png)
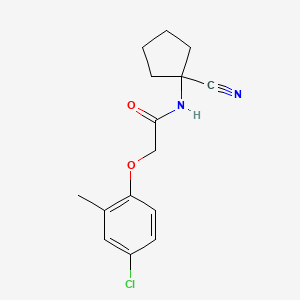

![2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2832438.png)
![(Z)-ethyl 2-((4-bromobenzoyl)imino)-3-(2-ethoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2832439.png)
![5-[3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]-2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraene](/img/structure/B2832442.png)
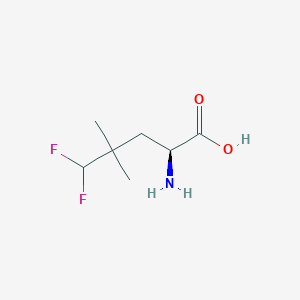

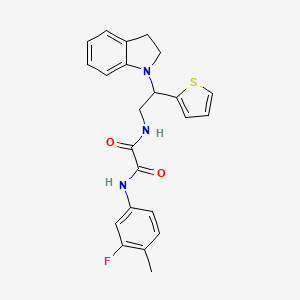
![N-(4-ethoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2832451.png)
